N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique structural features, including a thieno[3,2-d]pyrimidine core and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately .
The synthesis of N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves several key steps:
The molecular structure of N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be represented using various structural formulas:
InChI=1S/C20H18F3N3O2S/c21-14-5-6-15(7-14)29-19(27)20(28)22-18(26)16(8-9-17(16)30)12(24)11(23)10(25)13(18)4/h5-7H,8-10H2,1-4H3,(H,22,26)
This structure highlights the compound's complex arrangement of atoms and functional groups that contribute to its chemical properties and potential biological activity .
N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its efficacy against specific biological targets .
The mechanism of action for N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves interaction with specific biological targets:
Understanding these mechanisms is crucial for evaluating its therapeutic potential .
The physical and chemical properties of N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include:
Property | Value |
---|---|
Molecular Weight | |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Density | Not available |
These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications .
N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has potential applications in scientific research:
Continued research into this compound could lead to significant advancements in medicinal chemistry and therapeutic strategies .
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 14679-41-5